- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with StereoretentionJournal of the American Chemical Society, 2015, 137(50), 15833-15842,
Cas no 767-12-4 (Cyclohexanol,3,3-dimethyl-)

Cyclohexanol,3,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol,3,3-dimethyl-
- 3,3-Dimethylcyclohexanol
- 3,3-dimethylcyclohexan-1-ol
- 767-12-4
- EX-A3411
- MFCD00045491
- Z1198148603
- 3,3-dimethyl-cyclohexanol
- Cyclohexanol, 3,3-dimethyl-
- EN300-248583
- BS-49999
- SCHEMBL27958
- DTXSID50870770
- F20634
- 3,3-dimethyl cyclohexanol
- AKOS006272345
- DTXCID40818464
-
- MDL: MFCD00045491
- インチ: InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3
- InChIKey: DQBDGNSFXSCBJX-UHFFFAOYSA-N
- ほほえんだ: CC1(C)CCCC(C1)O
計算された属性
- せいみつぶんしりょう: 128.12018
- どういたいしつりょう: 128.12
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 96.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 密度みつど: 0.9128
- ゆうかいてん: 11.5°C
- ふってん: 182.85°C
- フラッシュポイント: 66.6℃
- 屈折率: 1.4606
- PSA: 20.23
Cyclohexanol,3,3-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB511551-250mg |
3,3-Dimethylcyclohexanol; . |
767-12-4 | 250mg |
€125.10 | 2025-02-14 | ||
Enamine | EN300-248583-5.0g |
3,3-dimethylcyclohexan-1-ol |
767-12-4 | 95% | 5.0g |
$1779.0 | 2024-06-19 | |
Enamine | EN300-248583-0.1g |
3,3-dimethylcyclohexan-1-ol |
767-12-4 | 95% | 0.1g |
$149.0 | 2024-06-19 | |
abcr | AB511551-250 mg |
3,3-Dimethylcyclohexanol; . |
767-12-4 | 250mg |
€438.80 | 2023-06-14 | ||
Enamine | EN300-248583-0.5g |
3,3-dimethylcyclohexan-1-ol |
767-12-4 | 95% | 0.5g |
$334.0 | 2024-06-19 | |
Enamine | EN300-248583-10.0g |
3,3-dimethylcyclohexan-1-ol |
767-12-4 | 95% | 10.0g |
$3470.0 | 2024-06-19 | |
abcr | AB511551-1g |
3,3-Dimethylcyclohexanol; . |
767-12-4 | 1g |
€227.90 | 2025-02-14 | ||
1PlusChem | 1P005W25-250mg |
Cyclohexanol,3,3-dimethyl- |
767-12-4 | 95% | 250mg |
$301.00 | 2025-02-21 | |
Aaron | AR005WAH-250mg |
Cyclohexanol,3,3-dimethyl- |
767-12-4 | 95% | 250mg |
$37.00 | 2025-01-23 | |
Aaron | AR005WAH-100mg |
Cyclohexanol,3,3-dimethyl- |
767-12-4 | 98% | 100mg |
$21.00 | 2025-02-26 |
Cyclohexanol,3,3-dimethyl- 合成方法
ごうせいかいろ 1
1.2 -35 °C
ごうせいかいろ 2
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom SourceChemistry - A European Journal, 2012, 18(42), 13269-13273,
Cyclohexanol,3,3-dimethyl- Preparation Products
Cyclohexanol,3,3-dimethyl- 関連文献
-
1. Reactions of cyclohexane derivatives in superacidsChristopher Dean,David Whittaker J. Chem. Soc. Perkin Trans. 2 1991 1541
-
2. 259. Alkenylation employing lithium alkenyls. Part VI. The synthesis and spectral properties of some 6 : 6-dimethylcyclohexenyl derivativesE. A. Braude,T. Bruun,B. C. L. Weedon,R. J. Woods J. Chem. Soc. 1952 1419
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Ashish Punia,Priya R. Debata,Probal Banerjee,Nan-Loh Yang RSC Adv. 2015 5 95300
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4. Silyl-cupration of an acetylene followed by ring-formationIan Fleming,Eduardo Martínez de Marigorta J. Chem. Soc. Perkin Trans. 1 1999 889
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Stanislau Bogusz Junior,Paulo Henrique Mar?o,Patrícia Valderrama,Flaviana Cardoso Damasceno,Maria Silvana Aranda,Cláudia Alcaraz Zini,Elina Bastos Caram?o,Arlete Marchi Tavares Melo,José Teixiera Filho,Helena Teixeira Godoy Anal. Methods 2015 7 521
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6. Deuteron quadrupole resonance studies. Part 9.—1H/2H, 23Na double resonance in some anhydrous and hydrated hydroxidesIan J. F. Poplett,John A. S. Smith J. Chem. Soc. Faraday Trans. 2 1981 77 235
-
Thomas H. Webb,Craig S. Wilcox Chem. Soc. Rev. 1993 22 383
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8. Raman optical activity of menthol and related moleculesLaurence D. Barron,Brian P. Clark J. Chem. Soc. Perkin Trans. 2 1979 1164
Cyclohexanol,3,3-dimethyl-に関する追加情報
Comprehensive Overview of Cyclohexanol,3,3-dimethyl- (CAS No. 767-12-4): Properties, Applications, and Industry Insights
Cyclohexanol,3,3-dimethyl- (CAS No. 767-12-4), also known as 3,3-dimethylcyclohexanol, is a versatile organic compound widely used in industrial and research applications. This saturated cyclic alcohol features a cyclohexane backbone substituted with a hydroxyl group and two methyl groups at the 3-position, imparting unique physicochemical properties. Its molecular formula C8H16O and moderate polarity make it valuable as an intermediate in flavor and fragrance synthesis, pharmaceutical excipients, and specialty solvent formulations.
Recent interest in sustainable chemicals has spotlighted 3,3-dimethylcyclohexanol due to its potential in green chemistry applications. Studies highlight its role as a precursor for bio-based polymers and low-VOC solvents, aligning with global trends toward eco-friendly manufacturing. Analytical techniques like GC-MS and HPLC confirm its high purity (>98%), while its boiling point (195-200°C) and water solubility (1.2 g/L at 25°C) facilitate diverse industrial processes.
In the flavor industry, this compound contributes to woody, camphoraceous notes in perfumes and food additives. Its structural similarity to menthol derivatives enables applications in cooling agents, with patents demonstrating enhanced stability compared to linear analogs. Researchers also explore its utility in non-phthalate plasticizers, addressing concerns about endocrine disruptors in PVC materials.
The synthesis of Cyclohexanol,3,3-dimethyl- typically involves hydrogenation of corresponding ketones or Grignard reactions. Process optimization studies focus on catalytic efficiency and waste reduction, with newer methods employing enzymatic catalysis for improved selectivity. Regulatory filings under REACH and TSCA confirm its compliant status for commercial use in major markets.
Emerging applications include electronic chemicals for semiconductor cleaning and lubricant additives where its thermal stability outperforms conventional options. Market analysts project 4.7% CAGR growth (2023-2030) for such high-performance intermediates, driven by demand in Asia-Pacific specialty chemical sectors. Proper storage in nitrogen-purged containers prevents oxidation, maintaining shelf life exceeding 24 months.
Frequently asked questions about CAS 767-12-4 include its isomeric purity (typically >90% trans-isomer), compatibility with epoxy resins, and biodegradability metrics (OECD 301B: 68% in 28 days). Comparative studies with cyclohexanol derivatives show superior hydrolytic stability, making it preferable for aqueous formulations. Recent patent activity (2021-2023) highlights innovations in continuous flow production and chiral resolution techniques.
Environmental profiling indicates low bioaccumulation potential (logPow 2.1) and moderate aquatic toxicity (EC50 Daphnia magna: 42 mg/L). These characteristics support its inclusion in GHS-compliant safety data sheets with standard PPE recommendations. Industry best practices emphasize closed-system handling to minimize workplace exposure, though its vapor pressure (0.12 mmHg at 25°C) presents negligible inhalation risk under normal conditions.
Cutting-edge research explores nanocatalyzed oxidation pathways to convert 3,3-dimethylcyclohexanol into value-added dicarboxylic acids for polyamide production. Synergistic effects with ionic liquids demonstrate enhanced reaction kinetics in peer-reviewed studies. These advancements position CAS 767-12-4 as a focal point for circular economy initiatives in chemical manufacturing.
767-12-4 (Cyclohexanol,3,3-dimethyl-) 関連製品
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